1-(4-bromo-3-fluorophenyl)-1H-tetrazole
Description
Properties
CAS No. |
530080-22-9 |
|---|---|
Molecular Formula |
C7H4BrFN4 |
Molecular Weight |
243.04 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)tetrazole |
InChI |
InChI=1S/C7H4BrFN4/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H |
InChI Key |
PSKUFGAYCXUKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)F)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound features a tetrazole ring, which consists of four nitrogen atoms and one carbon atom, along with a 4-bromo-3-fluorophenyl substituent. Its molecular formula is C7H4BrFN4, with a molecular weight of 232.03 g/mol. The presence of bromine and fluorine enhances its reactivity and potential biological activities, making it a subject of interest for various applications.
Medicinal Chemistry Applications
1-(4-bromo-3-fluorophenyl)-1H-tetrazole has been investigated for its potential as a pharmaceutical agent. Notably, it serves as a building block in the development of drugs targeting inflammation, pain, and cancer. Its structural characteristics allow it to effectively bind to biological targets such as enzymes and receptors, which is crucial for therapeutic applications.
Case Study: Bradykinin B1 Receptor Antagonists
Research has demonstrated that tetrazole-containing compounds can act as antagonists of the Bradykinin B1 receptor, which is associated with inflammatory responses. These compounds have shown promise in treating conditions like osteoarthritis and neuropathic pain by inhibiting receptor activity, thereby reducing pain and inflammation .
Anticancer Activity
Recent studies have explored the anticancer properties of this compound derivatives. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, leading to significant anticancer activity against various cell lines such as SGC-7901 and HeLa. The mechanism involved binding to tubulin and disrupting microtubule formation, which is essential for cancer cell proliferation .
Antimicrobial Properties
The compound's derivatives have also been assessed for antimicrobial activity. In vitro studies have indicated promising results against both Gram-positive and Gram-negative bacteria as well as fungal species. These findings suggest that modifications to the tetrazole structure can enhance its efficacy against resistant microbial strains .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science. Tetrazoles are known to serve as ligands in coordination chemistry and have been explored for their use in explosives due to their stability and energetic properties .
Data Table: Summary of Applications
Comparison with Similar Compounds
Implications of Bromo-Fluoro Substitution
- Thermal Stability: Bromine’s polarizability and fluorine’s electronegativity may enhance thermal stability compared to chloro or nitro analogs, though decomposition temperatures are likely lower than hydrogen-bond-rich derivatives (e.g., di(1H-tetrazol-5-yl)methanone oxime, 288.7°C) .
- Bioactivity: Synergistic effects of Br and F could improve binding to hydrophobic enzyme pockets (e.g., antimicrobial targets ), while fluorine’s electronegativity may modulate electronic interactions in NO/cGMP pathways .
- Synthetic Considerations : Bromo-fluoro aryl groups may require optimized coupling conditions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura reactions) to avoid dehalogenation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-bromo-3-fluorophenyl)-1H-tetrazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of tetrazole derivatives typically involves cyclization reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and nitriles. For bromo-fluorophenyl-substituted tetrazoles, precursors like 4-bromo-3-fluoroaniline can be converted to the corresponding nitrile, followed by reaction with sodium azide under acidic conditions (e.g., HCl/ZnCl₂). Optimization includes varying solvents (DMF or DMSO), temperature (80–120°C), and catalysts (e.g., ZnBr₂) to improve yield. Reaction progress can be monitored via TLC or LC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for bromo/fluorophenyl groups) and tetrazole ring protons (δ ~8.5–9.5 ppm). Coupling patterns (e.g., meta-fluorine splitting) should align with substituent positions .
- IR : Look for characteristic tetrazole C=N stretching (~1600 cm⁻¹) and N–H absorption (~3400 cm⁻¹).
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₇H₄BrFN₄⁺: theoretical 256.96 g/mol) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) in the crystal lattice influence the physicochemical properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals non-covalent interactions critical for stability. For example, C–H···N hydrogen bonds (2.5–3.0 Å) and π–π stacking (3.4–3.8 Å) between fluorophenyl and tetrazole rings enhance lattice energy, impacting melting points and solubility. Orthorhombic systems (e.g., P2₁2₁2₁ space group) with unit cell parameters a = 11.35 Å, b = 14.05 Å, c = 15.95 Å (similar to related compounds) can be used to model packing efficiency .
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting bioactivity or reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for reactivity .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase IX). The bromo-fluorophenyl group may occupy hydrophobic pockets, while the tetrazole ring coordinates with metal ions in active sites .
Q. How can substituent effects (e.g., bromo vs. fluoro groups) be systematically studied to resolve contradictions in reported biological activities?
- Methodological Answer : Design a structure-activity relationship (SAR) study comparing analogs:
- Replace Br with Cl or I to assess halogen bonding impacts.
- Substitute F with CF₃ or OMe to evaluate electronic effects.
- Biological assays (e.g., enzyme inhibition) paired with SCXRD/DFT data can link structural features (e.g., dipole moments, logP) to activity trends .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing contradictory results in catalytic or biological studies of tetrazole derivatives?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS regression) to identify variables (e.g., solvent polarity, substituent electronegativity) causing discrepancies. For biological data, apply Bland-Altman plots to assess agreement between assays. Replicate experiments under standardized conditions (pH, temperature) to isolate confounding factors .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
